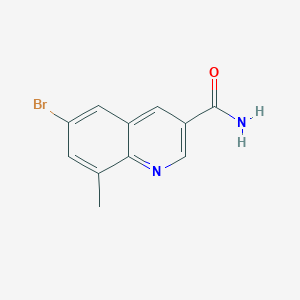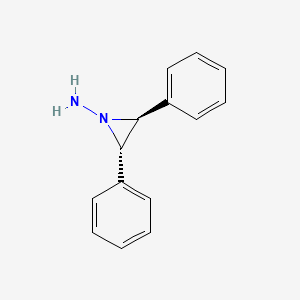![molecular formula C29H27N3O3 B13747269 N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a nitrophenyl group and a diphenylpropylamino moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of an amide bond through the reaction with 3,3-diphenylpropylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic rings.
Hydrolysis: Formation of 2-methylbenzoic acid and 3,3-diphenylpropylamine.
Applications De Recherche Scientifique
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For instance, the nitrophenyl group may participate in redox reactions, while the diphenylpropylamino moiety can interact with hydrophobic pockets in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,3-diphenylpropylamino)cinnoline-3-carbonitrile: Shares the diphenylpropylamino group but differs in the core structure.
N-[3-(dimethylamino)propyl]-2-(4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonylamino-5-isopropyl-1,3-thiazole-4-carboxamide: Contains a similar amine group but has a different overall structure and functional groups.
Uniqueness
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C29H27N3O3 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide |
InChI |
InChI=1S/C29H27N3O3/c1-21-10-8-9-15-25(21)29(33)31-27-17-16-24(32(34)35)20-28(27)30-19-18-26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-17,20,26,30H,18-19H2,1H3,(H,31,33) |
Clé InChI |
ZHCSLVLFYBOELZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)

![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)







![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)

![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)

